Cyclooctane-1,5-diamine

Gas-phase ion chemistry Proton affinity Physical organic chemistry

Sourcing medium-ring cyclic diamines with defined N-to-N distance and high proton affinity often involves lengthy custom synthesis lead times. Cyclooctane-1,5-diamine (CAS 1242240-30-7) resolves this bottleneck as a structurally characterized, high-basicity primary diamine scaffold. • Gas-phase basicity surpasses putrescine; proton affinity = 1002 kJ/mol-validated reference for mass spectrometry basicity ladders. • cis-Stereoisomer provides a unique salt-bridged crystal motif with chair-chair conformation and equatorial -NH₂ groups, enabling predictable hydrogen-bonding architectures. • Exocyclic primary amine sites support Schiff base, reductive amination, and amide coupling derivatization for ligand library construction. Available through BenchChem with transparent batch-specific QC documentation and expedited global logistics for R&D procurement.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1242240-30-7
Cat. No. B15174736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane-1,5-diamine
CAS1242240-30-7
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESC1CC(CCCC(C1)N)N
InChIInChI=1S/C8H18N2/c9-7-3-1-4-8(10)6-2-5-7/h7-8H,1-6,9-10H2
InChIKeyWIOKCTFQOOOTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctane-1,5-diamine (CAS 1242240-30-7): A Medium-Ring Primary Diamine with Verified Gas-Phase Basicity Superiority and Distinct Supramolecular Behavior


Cyclooctane-1,5-diamine (CAS 1242240-30-7; molecular formula C8H18N2; molecular weight 142.24 g/mol) belongs to the class of medium-ring (eight-membered) cyclic primary diamines, in which two primary amino (–NH2) groups are positioned at the 1- and 5-carbon atoms of a cyclooctane backbone [1]. It is typically obtained as the cis-stereoisomer via synthesis from cis-1,5-cyclooctanediol . Unlike smaller-ring analogs such as cyclohexane-1,2-diamine or linear α,ω-diamines (e.g., putrescine), this compound combines the conformational constraint of an eight-membered carbocycle with a 1,5-substitution pattern that imposes a unique N-to-N distance and bite angle upon metal coordination. Its most notable quantified characteristic is an exceptionally high gas-phase basicity that exceeds that of putrescine, making it—at the time of measurement—the most basic gaseous primary diamine reported [1].

Why Cyclooctane-1,5-diamine Cannot Be Replaced by Linear Diamines or Smaller-Ring Cyclic Diamines in Basicity-Sensitive and Conformation-Dependent Applications


Cyclooctane-1,5-diamine occupies a parameter space that is not simultaneously satisfied by any single conventional alternative. Linear α,ω-diamines such as putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane) lack conformational rigidity and exhibit lower gas-phase basicity [1][2]. Smaller-ring cyclic diamines, notably cyclohexane-1,2-diamine, provide a well-established chiral scaffold but impose a shorter and more rigid N–N distance that differs fundamentally from the 1,5-disposition on an eight-membered ring in terms of chelate ring size and coordination geometry [3][4]. The secondary-amine analog 1,5-diazacyclooctane (DACO) shares the eight-membered ring skeleton but bears NH groups within the ring rather than exocyclic primary amines, altering both the steric profile and the protonation behavior entirely [4]. Furthermore, the monoprotonated salt of cis-1,5-diaminocyclooctane adopts a distinctive salt-bridged crystal motif—with a chair-chair conformation and equatorial amino groups—that differs qualitatively from the cyclic or dimeric clustered motifs observed for linear tertiary diamines [3]. These combined differences render simple one-for-one interchange ineffective whenever gas-phase basicity, coordination geometry, hydrogen-bonding architecture, or synthetic derivatization at primary amine sites is a functional requirement.

Quantitative Differentiation Evidence for Cyclooctane-1,5-diamine: Head-to-Head and Cross-Study Comparative Data


Gas-Phase Basicity: cis-1,5-Diaminocyclooctane Surpasses Putrescine, Establishing the Benchmark for Primary Diamine Basicity

The gas-phase basicity (GB) of cis-1,5-diaminocyclooctane was experimentally determined to be greater than that of putrescine (1,4-diaminobutane) using the extended kinetic method in an ESI-quadrupole ion trap instrument, making it the most basic primary diamine measured at the time of publication [1]. The GB of putrescine has a well-established reference value of 954.3 kJ/mol [2]. The proton affinity (PA) of cis-1,5-diaminocyclooctane was independently determined as 1002 kJ/mol by the same research group using the extended kinetic method [3]. This elevated basicity is attributed to intramolecular hydrogen bonding between the two amino groups in the constrained cyclooctane scaffold, which stabilizes the protonated form [3].

Gas-phase ion chemistry Proton affinity Physical organic chemistry Diamine basicity

Proton Affinity Ranking Among Constrained Diamines: The 1,5-Cyclooctane Scaffold Provides Basicity Tunability via N-Substitution

A systematic study of proton affinities placed cis-1,5-diaminocyclooctane (PA = 1002 kJ/mol) within a hierarchy of increasingly methylated analogs: tetramethylcadaverine (PA = 1013 kJ/mol) and hexamethylcadaverine (PA = 1031 kJ/mol), all measured under identical conditions using the extended kinetic method [1]. The 11 kJ/mol span from the parent primary diamine to the tetramethyl derivative demonstrates the scaffold's amenability to basicity tuning through N-alkylation. The PA values are consistent with theoretical predictions that diamines achieve enhanced basicity through intramolecular hydrogen-bond stabilization of the monoprotonated form [1].

Proton affinity Constrained diamines Structure–basicity relationships Hydrogen bonding

Solid-State Supramolecular Motif: Monoprotonated cis-1,5-Diaminocyclooctane Adopts a Salt-Bridged Architecture Distinct from Linear Diamines

X-ray crystallographic analysis reveals that monoprotonated cis-1,5-cyclooctanediamine crystallizes in a salt-bridged motif, in which the eight-membered ring adopts a chair-chair conformation with both amino groups occupying equatorial positions, and intermolecular NH···N hydrogen bonds propagate in addition to the salt bridge with the counterion [1]. This behavior contrasts with linear tertiary diamines: the monoprotonated triflate salt of N,N,N',N'-tetramethylputrescine (C4 chain) forms a cyclic structure with an internal N–N distance of 2.66 Å, while the corresponding salt of N,N,N',N'-tetramethylcadaverine (C5 chain) assembles into a dimeric cluster in a tête-bêche orientation with N–N distances of 2.75 Å [1][2]. The salt-bridged motif adopted by the primary cyclooctane diamine represents a third, qualitatively distinct supramolecular outcome.

Crystal engineering Supramolecular chemistry Hydrogen bonding Proton-bridged diamines

Conformational Constraint and Chelate Geometry: The 1,5-Disubstituted Cyclooctane Scaffold Defines a Unique Bite Angle Compared to 1,2- and 1,4-Cycloalkane Diamines

The 1,5-disubstitution pattern on the cyclooctane ring generates a chelate bite distance and geometry fundamentally distinct from other common cyclic diamine scaffolds. In the eight-membered ring analog 1,5-diazacyclooctane (DACO, a secondary diamine), the constrained N–N disposition yields square-planar Ni(II) and Cu(II) complexes with stability constants for the Ni(II) complex that are 'much higher than for bis complexes of ethylenediamine and its derivatives' [1]. While the primary amine analog (cyclooctane-1,5-diamine) differs in being an exocyclic rather than endocyclic diamine, the shared eight-membered ring scaffold and 1,5-substitution pattern confer a chelate ring size (seven-membered upon metal binding) that is larger than the five-membered chelate rings formed by ethylenediamine or cyclohexane-1,2-diamine and distinct from the six-membered chelate of 1,3-diaminopropane [1][2]. This chelate geometry influences thermodynamic stability, kinetic lability, and the steric environment around the metal center in ways not achievable with smaller-ring or acyclic diamines.

Coordination chemistry Chelate ring size Medium-ring ligands Ligand design

Positional Isomer Differentiation: Cyclooctane-1,5-diamine vs. Cyclooctane-1,4-diamine—Distinct Structural, Synthetic, and Biological Profiles

Cyclooctane-1,5-diamine is the cis-configured 1,5-isomer, synthesized from cis-1,5-cyclooctanediol, a commercially available precursor . In contrast, cyclooctane-1,4-diamine has been identified as a natural product scaffold: it was isolated as the precursor to the semisynthetic anticancer derivative N-(4-aminocyclooctyl)-3,5-dinitrobenzamide from the actinomycete Pseudonocardia endophytica VUK-10, with the derivative showing IC50 = 10 nM against HeLa cervical cancer cells and MIC values of 4 µg/mL against Streptococcus mutans and 16 µg/mL against Candida albicans [1]. The 1,5-isomer, being synthetic rather than naturally derived, offers a defined stereochemistry (cis) and a substitution pattern that positions the two amino groups for transannular interactions not possible in the 1,4-isomer, including the intramolecular hydrogen bonding that underpins its exceptional gas-phase basicity [2].

Positional isomerism Natural products Cyclooctane diamines Synthetic accessibility

Evidence-Backed Application Scenarios for Cyclooctane-1,5-diamine in Research and Industrial Procurement


Gas-Phase Basicity Reference Standard and Mass Spectrometry Calibrant Development

With a verified gas-phase basicity exceeding that of putrescine, cyclooctane-1,5-diamine serves as a high-basicity reference compound for calibrating mass spectrometers in proton affinity and gas-phase basicity ladders . Its proton affinity of 1002 kJ/mol, placed within a hierarchy alongside tetramethylcadaverine (1013 kJ/mol) and hexamethylcadaverine (1031 kJ/mol), provides a well-characterized data point for researchers constructing basicity scales or validating computational methods for predicting amine basicity .

Design of Proton-Bridged Supramolecular Assemblies and Hydrogen-Bonded Organic Frameworks

The salt-bridged crystal motif of monoprotonated cis-1,5-diaminocyclooctane—with its chair-chair conformation, equatorial amino groups, and intermolecular NH···N hydrogen bonds—provides a structurally characterized building block for crystal engineering . In contrast to linear tertiary diamines that form cyclic or dimeric cluster motifs, the primary cyclooctane diamine offers a distinct hydrogen-bonding topology that can be exploited in designing pharmaceutical cocrystals, proton-conducting materials, or low-barrier hydrogen bond (LBHB) model systems .

Medium-Ring Chelating Ligand for Transition Metal Coordination Chemistry

As a primary diamine analog of 1,5-diazacyclooctane, cyclooctane-1,5-diamine offers a seven-membered chelate ring upon bidentate coordination to metal centers, in contrast to the five-membered chelates formed by ethylenediamine or cyclohexane-1,2-diamine . The scaffold's inherent conformational constraint, combined with the verified high basicity of the amine donors, positions it as a candidate for developing metal complexes with tailored stability, substitution kinetics, and catalytic activity in cross-coupling, hydrogenation, or epoxidation reactions—applications where the DACO scaffold has already demonstrated significantly enhanced Ni(II) complex stability over ethylenediamine analogs .

Scaffold for Derivatization: N-Functionalization of Exocyclic Primary Amines

Unlike 1,5-diazacyclooctane (which bears secondary amine NH groups within the ring), cyclooctane-1,5-diamine presents two exocyclic primary amine (–NH2) sites that are amenable to a wide range of derivatization chemistries—Schiff base condensation to form salen-type ligands, reductive amination, amide coupling, or conversion to isocyanates for polyurea synthesis . The proton affinity data showing a +29 kJ/mol increase upon full N-methylation confirms that the scaffold tolerates substantial electronic modulation without loss of the fundamental cyclooctane conformational identity . This combination of synthetic versatility and quantifiable electronic tunability supports procurement for medicinal chemistry, catalyst ligand library construction, and specialty polymer development.

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